Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)-
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Overview
Description
Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol . This compound is characterized by the presence of a piperidine ring and a trimethoxyphenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinyl)acetamide: Shares the piperidine ring but lacks the trimethoxyphenoxy group.
N-(4-Piperidinyl)acetamide: Similar structure but with different substituents on the piperidine ring
Uniqueness
Acetamide, N-1-piperidinyl-2-(3,4,5-trimethoxyphenoxy)- is unique due to the presence of the trimethoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
116876-90-5 |
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Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
N-piperidin-1-yl-2-(3,4,5-trimethoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H24N2O5/c1-20-13-9-12(10-14(21-2)16(13)22-3)23-11-15(19)17-18-7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,17,19) |
InChI Key |
FKPJZKGKPHSKCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NN2CCCCC2 |
Origin of Product |
United States |
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